molecular formula C9H9N B1329635 4-Ethylbenzonitrile CAS No. 25309-65-3

4-Ethylbenzonitrile

Cat. No. B1329635
CAS RN: 25309-65-3
M. Wt: 131.17 g/mol
InChI Key: SXFFMFAQNAFSLF-UHFFFAOYSA-N
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Description

4-Ethylbenzonitrile is an electron-deficient aromatic nitrile . It is used as a nickel oxide catalyst in the preparation of pyrimidine derivatives .


Molecular Structure Analysis

The molecular formula of 4-Ethylbenzonitrile is C9H9N . It has a molecular weight of 131.17 g/mol . The InChI key is SXFFMFAQNAFSLF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Ethylbenzonitrile has a density of 1.0±0.1 g/cm³ . Its boiling point is 226.3±19.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 46.3±3.0 kJ/mol . The flash point is 90.5±14.0 °C . The index of refraction is 1.524 . The molar refractivity is 40.6±0.4 cm³ . It has 1 hydrogen bond acceptor and 0 hydrogen bond donors . It has 2 freely rotating bonds . The polar surface area is 24 Ų . The polarizability is 16.1±0.5 10^-24 cm³ . The molar volume is 132.7±5.0 cm³ .

Scientific Research Applications

Spectroscopy Studies

4-Ethylbenzonitrile and its derivatives are actively studied in spectroscopy. For instance, REMPI and ZEKE-PFI spectroscopy of 4-amino-3-ethylbenzonitrile (a derivative of 4-Ethylbenzonitrile) show unique spectral features influenced by the ethyl substituent (Alejandro et al., 2006).

Synthesis of Pharmacological Tools

4-Ethylbenzonitrile derivatives are used in pharmacology. For instance, an improved synthesis of 25CN-NBOH, a selective serotonin 2A receptor agonist, involves derivatives of 4-Ethylbenzonitrile. This synthesis makes the compound more accessible for scientific study (Kristensen et al., 2021).

Gas Sensing Technology

Ethynylated-thiourea derivatives of 4-ethylbenzonitrile have been used in the development of carbon dioxide gas sensors. These sensors demonstrate significant responses to CO2 concentration variations and offer potential for environmental monitoring (Daud et al., 2019).

Electrochromic Devices

In the field of material science, 4-Ethylbenzonitrile derivatives are incorporated into polymers for electrochromic devices. These polymers exhibit multi-electrochromic behavior, indicating potential applications in electronic displays and smart windows (Yang et al., 2014).

Cancer Research

Compounds with a 4-Ethylbenzonitrile structure have shown activity against colorectal and breast cancer cells. For example, Iron(II)-Cyclopentadienyl compounds with a 4-aminobenzonitrile moiety have demonstrated cytotoxicity in cancer cell lines, suggesting a potential avenue for cancer treatment research (Pilon et al., 2020).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-ethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFFMFAQNAFSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179955
Record name 4-Ethylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylbenzonitrile

CAS RN

25309-65-3
Record name 4-Ethylbenzonitrile
Source CAS Common Chemistry
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Record name 4-Ethylbenzonitrile
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Record name 4-Ethylbenzonitrile
Source EPA DSSTox
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Record name 4-ethylbenzonitrile
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Synthesis routes and methods

Procedure details

In a polyethylene vessel having a capacity of 1 liter, at -20° C and with agitation, 46 g of ammonium thiocyanate (0.6 mol) and subsequently 53 g of ethylbenzene (0.5 mol) are added in portions to 0.5 l of 98% hydrofluoric acid. Subsequently, agitation is continued for 20 hours at room temperature, and the reaction mixture is then poured onto ice, thus causing the separation of a precipitate which slowly crystallizes. The precipitate is suction-filtered and washed with water. By steam distillation, about 10 g of ethylbenzene are recovered from the precipitate. After drying, 66 g (0.4 mol) of ethyl-thiobenzamide having a slightly yellow color and a melting point of 115 - 117° C are obtained, which corresponds to a conversion rate of 80% relative to the ethylbenzene used. The yield, relative to converted ethylbenzene, is 95% of the thoeretical yield. The product can be recrystallized from toluene or chlorobenzene. The gas chromatogram shows that substitution by the thioamide group has occured in p-position at a rate of more than 95%. The 4-ethylbenzonitrile may be obtained from the thioamide in known manner using alkali, thereby splitting off H2S.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
RL Miller, RL Stedman - Phytochemistry, 1971 - Elsevier
… 4-Ethylbenzonitrile was synthesized by reaction between cuprous cyanide and 4-… It was concluded that the isolate was a mixture of 2,3dimethylbenzonitrile and 4-ethylbenzonitrile. A …
Number of citations: 8 www.sciencedirect.com
A Herrera, A Riano, R Moreno, B Caso… - The Journal of …, 2014 - ACS Publications
… The reaction of 4-ethylbenzonitrile (12) with Tf 2 O was repeated under various reaction … can be explained by an initial equilibrium between 4-ethylbenzonitrile (12) and Tf 2 O to form the …
Number of citations: 37 pubs.acs.org
S Iwatsuki, T Itoh, Y Shimizu, T Enomoto - Macromolecules, 1989 - ACS Publications
… give 3-bromo-4-ethylbenzonitrile, 2,5-dibromo-4-ethylbenzonitrile, and 2,3,5-tribromo-4ethylbenzonitrile. The intendedcompound, 3,5-dibromo-4-ethylbenzonitrile, could not be obtained…
Number of citations: 4 pubs.acs.org
CY Cai, XL Lai, Y Wang, HH Hu, J Song, Y Yang… - Nature Catalysis, 2022 - nature.com
… Nevertheless, the highly electron-deficient 4-ethylbenzonitrile was a poor substrate and afforded its cyanation product 54 in only 14% yield due to low conversion. The reactions of …
Number of citations: 56 www.nature.com
X Tong, J Xu, H Miao, J Gao - Tetrahedron letters, 2006 - Elsevier
… Moreover, 4-ethylbenzonitrile was oxidized with 51% conversion and 99% selectivity for 4-acetylbenzonitrile under same conditions (entry 3). When diphenylmethane was oxidized, 65…
Number of citations: 32 www.sciencedirect.com
M Thelestam, M Curvall, CR Enzell - Toxicology, 1980 - Elsevier
The ability of compounds derived from tobacco and tobacco smoke to increase the permeability of the membranes of human lung fibrolblasts has been studied by measuring the release …
Number of citations: 46 www.sciencedirect.com
HPCJ Tech - Macromolecules, 1989 - afinitica.com
… acid to give 3-bromo-4-ethylbenzonitrile, 2,5-dibromo-4-ethylbenzonitrile, and 2,3,5-tribromo-4ethylbenzonitrile. The intended compound, 3,5-dibromo-4-ethylbenzonitrile, could not be …
Number of citations: 3 www.afinitica.com
B Petersson, M Curvall, CR Enzell - Toxicology, 1982 - Elsevier
The ciliotoxicity of 316 individual compounds representative of the gaseous and semivolatile phases of tobacco smoke has been investigated using chicken tracheal organ cultures. …
Number of citations: 38 www.sciencedirect.com
AL Berger, K Donabauer, B König - Chemical Science, 2019 - pubs.rsc.org
… In contrast, no product was obtained with electron deficient substrates such as 4-ethylbenzonitrile or 1-ethyl-4-(trifluoromethyl)benzene, presumably due to a kinetically more hindered …
Number of citations: 30 pubs.rsc.org
I Schmeltz, D Hoffmann - Chemical Reviews, 1977 - ACS Publications
The isolation and identification of the chemical constituents that give tobacco and tobacco smoke their characteristic (or-ganoleptic, pharmacological, and toxicological) proper-ties3. izb, …
Number of citations: 408 pubs.acs.org

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